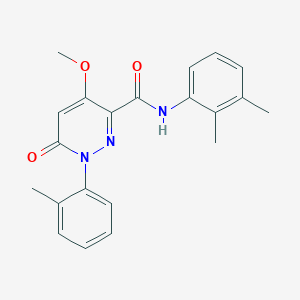

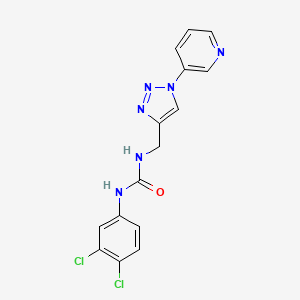

![molecular formula C20H19N3OS B2550586 4-(benzylthio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-09-0](/img/structure/B2550586.png)

4-(benzylthio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a benzylthio group, which is a sulfur-containing substituent known to influence the biological activity of molecules. The pyridin-4-ylmethyl group attached to the cyclopenta[d]pyrimidinone core suggests potential interactions with biological targets due to the nitrogen-containing pyridine ring, which is a common motif in drug design.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors such as amino-substituted pyrimidines or pyridines. For instance, the synthesis of a thiazolo[4,5-d]pyrimidin derivative was achieved in a multi-step process starting from 6-amino-2-mercaptopyrimidin-4-ol, with a benzylthio group introduced via a reaction with BnBr . Similarly, the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives involved modifications at various positions on the core structure to enhance biological activity .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, a pyrazolopyrimidinone derivative was characterized by single-crystal X-ray diffraction and DFT to determine its conformation and electronic structure . These studies provide insights into the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents attached to the core structure. For instance, the introduction of a benzylthio group can lead to further chemical transformations, such as benzylation or nitrosation, resulting in a variety of functionalized pyrimidine compounds with different properties . The chemical behavior of these compounds under various conditions can shed light on their potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The presence of functional groups such as benzylthio and pyridinylmethyl can also affect the compound's ability to interact with biological molecules, influencing its pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural similarities to 4-(benzylthio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been synthesized and evaluated for their biological activities. For example, novel pyrimidine derivatives have been prepared and screened for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds exhibited significant anti-inflammatory activities, comparable to standard drugs such as diclofenac sodium, and also showed moderate analgesic, cytotoxic, and antitubercular effects (Bhat, Kumar, Nisar, & Kumar, 2014). This suggests that compounds within this structural domain can be potent candidates for drug discovery efforts targeting various diseases.

Antimicrobial and Antifungal Screening

Pyrido[2,3-d]pyrimidines and their ribofuranosides, another closely related class of compounds, have been synthesized and tested for their antimicrobial and antifungal activities. The synthesis involved the condensation of substituted pyridines with urea and carbon disulfide, leading to compounds that were then evaluated for their biological activities. These studies indicate the potential of such compounds in developing new antimicrobial and antifungal agents (Singh, Singh, Yadav, & Mishra, 2002).

Material Science and Luminescence

Research into pyridyl substituted benzamides related to the compound has revealed applications in materials science, particularly due to their luminescent properties. These compounds exhibit aggregation-enhanced emission (AEE) and are responsive to various stimuli, which could make them valuable in the development of optical materials and sensors. Their luminescent properties in both solution and solid state, alongside their mechanochromic behavior, open avenues for research into smart materials and nanotechnology applications (Srivastava et al., 2017).

properties

IUPAC Name |

4-benzylsulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-20-22-19(25-14-16-5-2-1-3-6-16)17-7-4-8-18(17)23(20)13-15-9-11-21-12-10-15/h1-3,5-6,9-12H,4,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPFEEWYVFUEDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)

![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)

![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)